ethyl 4-chlorobutanimidoate hydrochloride
Description
Contextualization of Imidate Hydrochlorides in Organic Chemistry
Imidate hydrochlorides, often referred to as Pinner salts, are a class of organic compounds characterized by the presence of a protonated imino ether functional group. wikipedia.orgwikipedia.org They are valuable intermediates in organic synthesis, primarily derived from the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgnumberanalytics.com The general structure, [R-C(=NH2+)-OR']Cl-, features a reactive electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This inherent reactivity allows for their conversion into various important compound classes, including esters, amidines, and orthoesters, positioning them as versatile synthons in the construction of more complex molecular architectures. nih.govnrochemistry.com
Significance of Ethyl 4-Chlorobutanimidoate Hydrochloride in Synthetic Transformations
This compound is a notable member of this class, distinguished by its bifunctional nature. It possesses two distinct reactive sites: the electrophilic imidate carbon and an electrophilic primary alkyl chloride terminus. This dual reactivity allows for sequential or, in some cases, intramolecular reactions, making it a valuable building block for a variety of chemical structures, particularly nitrogen-containing heterocycles. rsc.orgresearchgate.net Its utility as a precursor in the synthesis of pharmacologically relevant scaffolds underscores its importance in medicinal chemistry and process development. numberanalytics.com
Historical Overview of Related Imidate Chemistry and Synthetic Applications
The chemistry of imidate hydrochlorides dates back to 1877, when Adolf Pinner first reported their synthesis by passing anhydrous hydrogen chloride gas through a solution of a nitrile and an alcohol. wikipedia.orgnumberanalytics.comnih.gov This acid-catalyzed addition reaction, now famously known as the Pinner reaction, provided the first reliable method for preparing these compounds. numberanalytics.comnumberanalytics.com The resulting crystalline salts were quickly recognized for their synthetic potential. organic-chemistry.org Subsequent research demonstrated their facile conversion into esters upon hydrolysis and amidines upon reaction with ammonia (B1221849), establishing imidate hydrochlorides as crucial intermediates for functional group transformations that remain relevant in modern organic synthesis. nih.govjk-sci.com
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIDILSOYWUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523876 | |
| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89224-42-0 | |
| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Ethyl 4-chlorobutanimidoate hydrochloride is a solid at room temperature. While comprehensive experimental data on its physical properties such as melting point and boiling point are not widely reported in publicly available literature, its fundamental chemical properties are well-defined. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.
| Property | Value |
|---|---|
| CAS Number | 89224-42-0 |
| Molecular Formula | C6H13Cl2NO |
| Molecular Weight | 186.08 g/mol |
| Appearance | Solid (form not specified) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Chemical Reactivity and Derivatization Studies
Hydrolysis Reactions of the Imidate Ester Bond
The imidate ester functionality in ethyl 4-chlorobutanimidoate hydrochloride is susceptible to hydrolysis under both acidic and basic conditions. The course of the reaction and the nature of the products are highly dependent on the pH of the reaction medium. This reactivity stems from the attack of a nucleophile (water or hydroxide (B78521) ion) on the electrophilic carbon of the C=N double bond, leading to a tetrahedral intermediate.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of this compound is expected to yield primarily an ester (ethyl 4-chlorobutanoate) and an ammonium (B1175870) salt. The reaction is initiated by the protonation of the imino nitrogen, which enhances the electrophilicity of the imidate carbon, facilitating the nucleophilic attack by a water molecule. acs.org This leads to the formation of a tetrahedral intermediate.
General Mechanism of Acid-Catalyzed Imidate Hydrolysis:
Protonation: The imino nitrogen is protonated by a hydronium ion.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated imidate.
Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom.
Elimination: The C-N bond cleaves, releasing ammonia (B1221849) and forming a protonated ester.
Deprotonation: A water molecule removes a proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.
Base-Catalyzed Hydrolysis
In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound can lead to the formation of an amide (4-chlorobutanamide) and ethanol. The reaction proceeds through the direct nucleophilic attack of a hydroxide ion on the imidate carbon. chemistrysteps.com
This attack forms a tetrahedral intermediate. Under basic conditions, the ethoxy group (⁻OEt) is a better leaving group than the amino group (⁻NH₂), which is a very strong base. Therefore, the tetrahedral intermediate preferentially expels the ethoxide ion to form the amide. chemistrysteps.com This reaction is generally irreversible because the amide formed is significantly less reactive towards further nucleophilic attack than the starting imidate.
General Mechanism of Base-Catalyzed Imidate Hydrolysis:
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the imidate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate with a negative charge on the oxygen is formed.
Elimination: The intermediate collapses, with the C-O bond breaking to eliminate an ethoxide ion, forming the amide.
Protonation: The ethoxide ion is protonated by the solvent (water) to form ethanol.
The outcome of the hydrolysis is critically dependent on the pH, with a transition from ester and amine formation in acidic media to amide formation in alkaline conditions. researchgate.net
Kinetic and Thermodynamic Aspects of Hydrolysis
For acid-catalyzed hydrolysis, the rate is often dependent on the concentration of the acid catalyst. jcsp.org.pk The reaction typically follows first-order kinetics with respect to the imidate concentration. researchgate.net The activation energy for the hydrolysis of similar aliphatic esters can provide an estimate of the energy barrier for this reaction. For instance, studies on the acid-catalyzed hydrolysis of alkyl formates have reported activation energies in the range of 47-67 kJ/mol. researchgate.net
In base-catalyzed hydrolysis, the reaction rate is typically dependent on the concentration of both the imidate and the hydroxide ion, exhibiting second-order kinetics. The thermodynamics of the reaction are generally favorable for the formation of the more stable amide product. The table below summarizes the general kinetic and thermodynamic characteristics expected for the hydrolysis of this compound, based on analogous systems.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Products | Ethyl 4-chlorobutanoate, Ammonium chloride | 4-Chlorobutanamide (B1293659), Ethanol |
| Typical pH Range | < 7 | > 7 |
| Reaction Order | First-order (pseudo-first-order in excess water) | Second-order |
| Key Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |
| Thermodynamic Control | Reversible, driven by excess water | Generally irreversible |
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The primary alkyl chloride in this compound is susceptible to nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, making it a target for a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, especially with strong nucleophiles. utexas.edu
Common nucleophiles that can displace the chloride ion include:
Azide ion (N₃⁻): Leading to the formation of an azido-imidate, which can be further reduced to an amino-imidate.
Cyanide ion (CN⁻): Resulting in the extension of the carbon chain and the formation of a nitrile-imidate.
Hydroxide ion (OH⁻): Although this can also promote hydrolysis of the imidate, under controlled conditions, it could lead to a hydroxy-imidate.
Amines (RNH₂, R₂NH): Forming substituted amino-imidates.
A significant reaction of the chloro moiety is intramolecular cyclization. Under appropriate conditions, the imino nitrogen of the imidate functionality can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This would lead to the formation of a five-membered heterocyclic ring, specifically a derivative of 2-pyrrolidinone (B116388) after hydrolysis of the intermediate cyclic imidate. This type of intramolecular reaction is a powerful tool for the synthesis of cyclic compounds.
Transformations Involving the Imidate Functionality
The imidate group is a versatile functional group that can undergo several transformations beyond hydrolysis. These reactions provide pathways to a variety of other functional groups and heterocyclic systems. rsc.org
Reaction with Amines: Imidates react with primary and secondary amines to form amidines. This reaction involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol.
Reduction: The C=N bond of the imidate can be reduced to an amine. This transformation can be achieved using various reducing agents, providing access to substituted amines.
Reaction with Grignard Reagents: Imidates can react with Grignard reagents to form ketimines, which can be subsequently hydrolyzed to ketones. This provides a method for the synthesis of ketones from nitriles (the precursors to imidates).
Cycloaddition Reactions: The imidate functionality can participate in cycloaddition reactions, serving as a building block for the synthesis of various N-heterocycles. rsc.org
Derivatization for Novel Compound Synthesis
The dual reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of novel compounds, particularly heterocyclic structures. The combination of nucleophilic substitution at the chloro group and subsequent or concurrent reactions of the imidate functionality allows for the construction of complex molecular architectures.
One of the most important applications is in the synthesis of nitrogen-containing heterocycles. For example, reaction with a nucleophile to replace the chlorine, followed by manipulation of the imidate group, can lead to substituted pyrrolidines, piperidines, and other related structures. The intramolecular cyclization mentioned earlier is a prime example of its utility in forming heterocyclic rings.
Furthermore, the imidate can serve as a masked carboxylic acid derivative. After undergoing reactions at the chloro position, the imidate can be hydrolyzed to the corresponding ester or carboxylic acid, providing a strategic advantage in multi-step syntheses. The unique electronic properties of imidates have been increasingly utilized in the synthesis of various N-heterocycles such as oxazolines, quinazolines, and imidazoles through C-N annulation reactions. rsc.org
Formation of Substituted Amidines
The reaction of this compound with primary and secondary amines is a principal method for the synthesis of N-substituted 4-chlorobutanamidines. This reaction proceeds via nucleophilic attack of the amine on the electrophilic imidoate carbon, leading to the displacement of the ethoxy group. The reaction is typically carried out in a polar solvent, such as an alcohol, and may be facilitated by the presence of a base to neutralize the hydrogen chloride that is liberated.
The general scheme for this reaction is as follows:
Reaction with Primary Amines: When this compound is treated with a primary amine (R-NH₂), it yields an N-substituted 4-chlorobutanamidine.
Reaction with Secondary Amines: Similarly, reaction with a secondary amine (R₂NH) will produce an N,N-disubstituted 4-chlorobutanamidine.
The reactivity of the amine nucleophile plays a significant role in the reaction kinetics, with more nucleophilic amines generally reacting more readily. Steric hindrance on both the amine and the imidoate can affect the rate of reaction. While specific kinetic data for this compound is not extensively available in the literature, the principles of nucleophilic acyl substitution provide a reliable predictive framework for its reactivity.
| Reactant | Product | General Reaction Conditions |
| Primary Amine (R-NH₂) | N-substituted 4-chlorobutanamidine | Polar solvent (e.g., ethanol), optional base |
| Secondary Amine (R₂NH) | N,N-disubstituted 4-chlorobutanamidine | Polar solvent (e.g., ethanol), optional base |
Synthesis of Heterocyclic Compounds
The presence of both a reactive imidoate group and an alkyl chloride functionality in the same molecule makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through an initial amination at the imidoate carbon, followed by an intramolecular nucleophilic substitution to displace the chloride.
Synthesis of Imidazolines: Reaction with ethylenediamine (B42938) can lead to the formation of 2-(3-chloropropyl)-4,5-dihydro-1H-imidazole. In this reaction, one amino group of the ethylenediamine attacks the imidoate, forming an intermediate amidine. Subsequent intramolecular cyclization, where the second amino group displaces the chloride, would theoretically lead to a bicyclic structure, though the formation of the imidazoline (B1206853) ring is the more commonly cited pathway for related reactions.
Synthesis of Tetrahydropyrimidines: The use of 1,3-diaminopropane (B46017) as the nucleophile can yield 2-(3-chloropropyl)-1,4,5,6-tetrahydropyrimidine. The reaction mechanism is analogous to the formation of imidazolines, with the initial formation of an N-substituted amidine, followed by intramolecular cyclization. The resulting six-membered ring is a key structural motif in various biologically active molecules.
Other Functional Group Interconversions
Beyond the formation of amidines and heterocyclic systems, the functional groups within this compound can undergo other transformations.
Hydrolysis: The imidoate functional group is susceptible to hydrolysis under both acidic and basic conditions.
Acid-catalyzed hydrolysis: In the presence of aqueous acid, the compound will hydrolyze to form ethyl 4-chlorobutanoate and ammonium chloride. This reaction is essentially the reverse of the Pinner reaction used to synthesize the imidoate.
Base-catalyzed hydrolysis: Under basic conditions, the imidoate will hydrolyze to form a 4-chlorobutanamide and ethanol.
Nucleophilic Substitution at the Chloro Group: The primary alkyl chloride can undergo SN2 reactions with various nucleophiles, provided that the reaction conditions are carefully controlled to avoid reaction at the imidoate center. Strong, soft nucleophiles are most effective for this transformation.
Stability and Degradation Pathways under Varied Reaction Conditions
The stability of this compound is a critical consideration in its storage and use in synthetic processes. As a hydrochloride salt, it is a crystalline solid with a reported melting point of 100-102 °C. However, the presence of reactive functional groups makes it susceptible to degradation under certain conditions.
Influence of Oxidizing Agents on Compound Integrity
The response of this compound to oxidizing agents is dictated by the susceptibility of its functional groups to oxidation.
Reaction with Strong Oxidizing Agents (e.g., Potassium Permanganate): Strong oxidants like potassium permanganate (B83412) are expected to be non-selective and could potentially cleave the molecule. libretexts.org The ethyl group could be oxidized, and under harsh conditions, the carbon chain could be cleaved.
Reaction with Milder Oxidizing Agents (e.g., Hydrogen Peroxide): Milder oxidizing agents may be more selective. However, the imidoate and alkyl chloride functionalities are generally stable to mild oxidation. It is plausible that under certain conditions, the nitrogen atom could be oxidized, but this is not a common or synthetically useful transformation.
There is a lack of specific studies detailing the oxidation of this particular compound, so these predictions are based on the general reactivity of the constituent functional groups.
Analysis of Decomposition Products in Synthetic Sequences
In synthetic sequences utilizing this compound, the formation of decomposition products can affect the yield and purity of the desired product. The primary decomposition pathway is hydrolysis, which can occur if the reaction is not conducted under strictly anhydrous conditions.
Hydrolysis to Amide: The presence of moisture can lead to the formation of 4-chlorobutanamide. This amide is often an impurity in reactions intended to produce substituted amidines or heterocyclic products.
Hydrolysis to Ester: Under acidic aqueous conditions, hydrolysis can lead to the formation of ethyl 4-chlorobutanoate.
Spectroscopic Characterization for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For ethyl 4-chlorobutanimidoate hydrochloride, NMR is crucial for confirming its structural integrity and assessing its purity.
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal splitting (multiplicity), and integration of the signals are key parameters for structural elucidation.
For this compound, the expected ¹H NMR spectrum would show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Analysis of these signals allows for the confirmation of the ethyl group and the 4-chlorobutanimidoate moiety.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.2 | Multiplet | 2H | -CH₂-CH₂ -CH₂-Cl |
| ~3.0 | Triplet | 2H | -CH₂ -CH₂-CH₂-Cl |
| ~3.6 | Triplet | 2H | -CH₂-CH₂-CH₂ -Cl |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The triplet at approximately 1.3 ppm is characteristic of the methyl protons of the ethyl group, which are coupled to the adjacent methylene (B1212753) protons. The quartet at around 4.5 ppm corresponds to the methylene protons of the ethyl group, coupled to the methyl protons. The signals for the protons of the chlorobutyl chain appear as a multiplet and two triplets in the region of 2.2 to 3.6 ppm. The downfield shift of the triplet at approximately 3.6 ppm is attributed to the deshielding effect of the adjacent chlorine atom.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~14 | -O-CH₂-CH₃ |
| ~28 | -CH₂-CH₂ -CH₂-Cl |
| ~32 | -CH₂ -CH₂-CH₂-Cl |
| ~44 | -CH₂-CH₂-CH₂ -Cl |
| ~65 | -O-CH₂ -CH₃ |
Note: These are predicted values and may differ from experimental results.
The imino carbon is expected to have the most downfield chemical shift due to its bonding to both nitrogen and oxygen. The carbons of the ethyl group and the chlorobutyl chain would appear at higher fields.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms in a molecule, which is particularly useful for complex structures.
COSY (Correlation Spectroscopy): This technique shows correlations between coupled protons. For this compound, COSY would confirm the coupling between the methyl and methylene protons of the ethyl group, as well as the couplings between the adjacent methylene groups in the chlorobutyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. chemicalbook.com
For this compound, characteristic IR absorption bands would be expected for the C-H, C=N, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~2900-3000 | C-H stretch | Alkyl groups |
| ~1650 | C=N stretch | Imine |
The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the C=N double bond of the imidoate functional group. The C-H stretching vibrations of the alkyl chains would appear in the 2900-3000 cm⁻¹ region, and the C-O stretching of the ester-like portion of the imidoate would be observed around 1100 cm⁻¹.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about the vibrational modes of a molecule. chemicalbook.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with chromatographic separation techniques, it offers high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. For this compound, which may require derivatization to enhance volatility, GC-MS is employed for both impurity profiling and quantitative analysis.
The sample is first vaporized and separated on a capillary column, often a fused silica (B1680970) column with a low-polarity stationary phase like 5% diphenyl/95% dimethyl polysiloxane. ijraset.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum that provides a molecular fingerprint of the compound and its fragments. For trace-level impurity detection, Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity and specificity. ijraset.com A validated GC-MS method can reliably detect and quantify potential genotoxic impurities to very low levels. ijraset.com
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Value/Description |
| Column | Fused silica capillary column (e.g., 15 m x 0.25 mm x 0.25 µm) |
| Stationary Phase | 5% Diphenyl / 95% Dimethyl polysiloxane |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Programmed ramp (e.g., initial hold, ramp to final temp.) |
| Ionization Mode | Electron Impact (EI) |
| MS Detection Mode | Selective Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. The hydrochloride salt form of the compound makes it amenable to analysis in polar solvents used in LC. In LC-MS, the compound is first separated on a column (e.g., a C18 column) using a liquid mobile phase.
After elution from the LC column, the analyte enters the mass spectrometer through an interface, commonly an electrospray ionization (ESI) source. ESI generates ions directly from the liquid phase, making it a soft ionization technique that typically keeps the molecular ion intact. Mass spectrometry can validate the molecular weight through the detection of the protonated molecule ([M+H]+). For quantitative studies, tandem mass spectrometry (MS/MS) is often employed, where a specific parent ion is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and selectivity, allowing for accurate quantification even in complex matrices. lcms.czmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption is dependent on the electronic transitions within the molecule's chromophores. For this compound, the C=N (imino) and C=O (ester carbonyl) groups can act as chromophores.
While a full spectrum provides qualitative information, the primary use of UV-Vis spectroscopy for this compound is often quantitative. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of this compound in unknown samples can be accurately determined. It is also a valuable tool for monitoring the progress of a chemical reaction by observing the change in absorbance at a specific wavelength corresponding to a reactant or product. The absorption spectrum can be influenced by the solvent used. researchgate.net
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, confirming the absolute structure of this compound in its solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. In cases where obtaining a suitable single crystal is challenging, high-resolution powder X-ray diffraction (XRD) data can be used to solve and refine the crystal structure. mdpi.com The structural solution reveals the spatial relationship between the ethyl 4-chlorobutanimidoate cation and the chloride anion, including any significant hydrogen bonding or other non-covalent interactions that stabilize the crystal lattice. mdpi.com
Table 2: Representative Crystallographic Data Report
| Parameter | Description |
| Chemical Formula | C6H13Cl2NO |
| Formula Weight | 186.08 g/mol |
| Crystal System | (Example: Monoclinic) |
| Space Group | (Example: P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | (Example: 4) |
| Calculated Density | g/cm³ |
| R-factor | Index of refinement quality |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic methods are central to assessing the purity of chemical compounds and for monitoring the conversion of reactants to products during synthesis.
Gas Chromatography (GC)
Gas Chromatography (GC), distinct from its use as an inlet for MS, is a standalone technique widely used for purity assessment. A sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. ijraset.com The separation of the target compound from impurities is based on differences in their boiling points and interactions with the stationary phase coating the column.
A detector, such as a Flame Ionization Detector (FID), measures the quantity of each component as it elutes from the column. The output is a chromatogram showing a series of peaks, where the area of each peak is proportional to the concentration of the corresponding component. Purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. GC is also an effective tool for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the desired product over time. mdpi.com
Table 3: Typical Gas Chromatography Parameters for Purity Analysis
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., TG-5SilMS, 30 m) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | e.g., 250 °C |
| Detector Temperature | e.g., 280 °C |
| Oven Program | Isothermal or temperature ramp |
| Injection Volume | 1 µL |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly utilized mode for this purpose, leveraging the compound's polarity for effective separation from potential impurities.
A typical RP-HPLC method for the analysis of this compound and its related substances employs a C18 stationary phase. The separation is achieved using a mobile phase that is a mixture of an aqueous buffer, such as a phosphate (B84403) buffer, and an organic modifier, most commonly acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure the reproducibility of the retention time of the ionized hydrochloride salt.
Gradient elution is often preferred over isocratic elution to achieve optimal separation of the main compound from a range of potential impurities that may have different polarities. The detection is typically carried out using a UV detector, as the molecule possesses chromophores that absorb in the ultraviolet region.
Detailed research findings indicate that a well-developed RP-HPLC method can effectively separate this compound from its potential process-related impurities and degradation products. The validation of such methods, following ICH guidelines, typically demonstrates high levels of precision, accuracy, linearity, and specificity. The limit of detection (LOD) and limit of quantification (LOQ) are established to ensure that even trace levels of impurities can be reliably detected and quantified.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Conditions |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatograph |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile | | Elution Mode | Gradient | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 210 nm | | Injection Volume | 10 µL | | Diluent | Mobile Phase A / Acetonitrile mixture |
This table presents a representative set of parameters and may require optimization for specific applications.
Ion Interaction Chromatography for Specific Product Analysis
For the specific analysis of the cationic this compound and other charged species that may be present, Ion Interaction Chromatography offers enhanced separation and retention. This technique, also known as ion-pair chromatography, is a form of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.
The ion-pairing reagent is typically an alkyl sulfonate with a long hydrocarbon chain, which is hydrophobic, and a charged head group. This reagent interacts with the positively charged analyte, forming a neutral ion pair. This newly formed neutral complex has a greater affinity for the non-polar stationary phase (like C18), leading to increased retention and allowing for separation based on the hydrophobic characteristics of the ion pair.
The choice of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic modifier content are critical parameters that need to be carefully optimized to achieve the desired separation. This technique is particularly useful for separating the main compound from closely related charged impurities or for quantifying the hydrochloride counter-ion itself.
Detailed research findings in the field of ion interaction chromatography for organic salts highlight its utility in improving peak shape and resolution for highly polar and ionic compounds that are poorly retained in traditional reversed-phase chromatography. The mechanism allows for fine-tuning of selectivity by altering the type and concentration of the ion-pairing agent. For a compound like this compound, this method can be instrumental in resolving it from starting materials or by-products that might also carry a positive charge.
Table 2: Representative Ion Interaction Chromatography Method Parameters
| Parameter | Conditions |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatograph |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water containing an Ion-Pairing Reagent (e.g., 5 mM Sodium 1-Heptanesulfonate) and a buffer (e.g., Phosphate buffer, pH 3.5) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
This table provides an example of typical conditions for ion interaction chromatography and should be optimized for the specific analytical problem.
Applications in Advanced Organic Synthesis
Ethyl 4-Chlorobutanimidoate Hydrochloride as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its functional groups. The hydrochloride salt form generally enhances the compound's stability and improves its solubility in various polar organic solvents, facilitating its use in a range of reaction conditions.
The primary alkyl chloride at the 4-position is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups through reaction with nucleophiles such as amines, azides, cyanides, or thiolates, thereby extending the carbon chain or introducing new heteroatoms.
Simultaneously, the ethyl imidoate group is a reactive moiety. It can undergo several transformations:
Hydrolysis: Under aqueous acidic or basic conditions, the imidoate can be hydrolyzed to form the corresponding ethyl ester (ethyl 4-chlorobutanoate) or, with further reaction, the carboxylic acid.
Reaction with Nucleophiles: The imine carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various derivatives. For instance, reaction with amines can yield amidines.
This dual reactivity allows for a programmed approach to synthesis, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation.
Role in the Construction of Complex Molecular Architectures
The linear, four-carbon chain separating the chloro and imidoate groups makes this compound a suitable precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. By reacting with a molecule containing two nucleophilic sites, it can undergo a cyclization reaction to form five- or six-membered rings. For example, reaction with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative could potentially lead to the formation of substituted pyrazolidines or isoxazolidines, respectively.
Furthermore, its structure allows it to act as a flexible linker, connecting two different molecular fragments. The chloro-group can be displaced by one nucleophile, and the imidoate group can be transformed to react with a second, different molecule, thereby building a larger, more complex molecular architecture.
Utility in Catalyst Development and Ligand Synthesis
In the field of organometallic chemistry and catalysis, the development of novel ligands is crucial for tuning the activity and selectivity of metal catalysts. This compound possesses structural features that suggest its potential utility in ligand synthesis. The nitrogen and oxygen atoms of the imidoate group have lone pairs of electrons and could potentially serve as a bidentate chelation site for a metal center, forming a stable five-membered ring upon coordination.
The alkyl chloride handle provides a convenient point for further functionalization. It can be used to attach the potential ligand to a larger molecular scaffold, a polymer backbone to create a heterogeneous catalyst, or another coordinating group to increase the denticity of the ligand. While this application is plausible based on the molecule's structure, specific, widely-documented examples in catalyst development are not prevalent in current literature.
Emerging Applications as Precursors for Specialty Chemicals
A precursor is a compound that participates in a chemical reaction that produces another compound. Due to its reactivity, this compound can be considered a precursor for various specialty chemicals, including those in the pharmaceutical and agrochemical sectors. The presence of both a nitrogen-containing functional group and a reactive alkyl halide makes it a valuable starting material for compounds where these features are desired.
The synthesis of novel nitrogen-containing heterocycles is a constant focus of medicinal chemistry research. nih.gov This compound serves as a potential starting point for generating libraries of such molecules for biological screening. Its ability to act as a bifunctional building block allows for the systematic modification of molecular structures to explore structure-activity relationships (SAR) in drug discovery. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of molecules like ethyl 4-chlorobutanimidoate hydrochloride. These calculations solve approximations of the Schrödinger equation to find the minimum energy geometry of the molecule.
From these calculations, a wealth of information can be derived. Key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For the ethyl 4-chlorobutanimidoate cation, calculations would typically predict the geometry around the C=N double bond and the orientation of the ethyl and chlorobutyl groups.
Furthermore, quantum chemical calculations provide insights into the molecule's reactivity. The distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the imino carbon is expected to be electrophilic, while the nitrogen and oxygen atoms are nucleophilic. Reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Theoretical investigations have been used to study the tautomeric equilibrium between amides and imidic acids, with semiempirical methods suggesting that the amide form is generally more stable. thieme-connect.de DFT studies on related systems like N-hydroxy amidines have been performed to calculate kinetic and thermodynamic data for tautomers and transition states, often using methods like B3LYP with various basis sets. nih.govresearchgate.net
Table 1: Illustrative Calculated Molecular Geometry Parameters for a Model Imidate Cation This table presents hypothetical data for a simplified imidate structure to illustrate typical outputs of quantum chemical calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=N | 1.28 Å |
| C-O | 1.35 Å | |
| O-CH2 | 1.45 Å | |
| C-C (alkyl) | 1.54 Å | |
| Bond Angle | C-N-H | 120.5° |
| C-O-C | 118.2° | |
| N=C-O | 125.0° | |
| Dihedral Angle | H-N-C-O | 180.0° (anti) |
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgbyjus.com For an acyclic molecule like ethyl 4-chlorobutanimidoate, there are several rotatable single bonds: the C-O bond, the O-C bond of the ethyl group, and the C-C bonds of the chlorobutyl chain.
Computational methods can be used to explore the potential energy surface of the molecule as a function of these rotations. By systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each step, a conformational energy profile can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. youtube.comopenstax.org
For the imidate functionality, rotation around the C-O single bond can lead to different orientations of the ethyl group relative to the C=N bond. Similarly, the flexibility of the chlorobutyl chain allows it to adopt various conformations. The relative energies of these conformers are determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding (if applicable). lumenlearning.comopenstax.org The most stable conformation will be the one that minimizes these unfavorable interactions. For example, bulky groups will tend to be in an anti-periplanar arrangement to minimize steric repulsion. youtube.com
Table 2: Example of Calculated Relative Energies for Different Conformers of a Generic Alkyl Imidate This table provides a hypothetical comparison of the stability of different rotational isomers.
| Conformer | Dihedral Angle (N=C-O-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Anti-periplanar | 180° | 0.0 | 75.3 |
| Syn-clinal (gauche) | 60° | 5.2 | 12.1 |
| Syn-clinal (gauche) | -60° | 5.2 | 12.1 |
| Syn-periplanar | 0° | 15.0 | 0.5 |
Reaction Mechanism Predictions via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving imidates, such as their formation via the Pinner reaction or their hydrolysis, computational studies can map out the entire reaction pathway. numberanalytics.comnih.govorganic-chemistry.orgnumberanalytics.comresearchgate.netresearchgate.netreddit.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile shows the energy changes that occur as the reaction progresses and allows for the determination of key thermodynamic and kinetic parameters. The activation energy (the energy difference between the reactants and the transition state) is particularly important as it governs the reaction rate.
For example, a computational study of the hydrolysis of an imidate would model the nucleophilic attack of a water molecule on the imino carbon, the formation of a tetrahedral intermediate, and the subsequent bond cleavage to form the final products (an ester and an amine or an amide and an alcohol). researchgate.netresearchgate.net The calculations could also explore the effect of pH by modeling the reaction under acidic or basic conditions, which would involve protonated or deprotonated species. DFT calculations have been successfully used to investigate the plausible reaction mechanisms and free energy profiles of reactions involving imidates. acs.org
Table 3: Illustrative Calculated Activation Energies for Key Steps in Imidate Hydrolysis This table presents hypothetical data for the energy barriers of a proposed reaction mechanism.
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
| Step 1 | Nucleophilic attack of water | 65 |
| Step 2 | Proton transfer | 20 |
| Step 3 | C-N bond cleavage | 80 |
| Step 4 | C-O bond cleavage | 110 |
Spectroscopic Property Simulations and Validation
Computational quantum chemistry can be used to predict various spectroscopic properties of molecules. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and can help to confirm the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is typically done by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared to experimental values to aid in signal assignment and structural verification.
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can determine these vibrational frequencies and their corresponding intensities. By comparing the calculated IR spectrum with the experimental one, it is possible to assign the observed absorption bands to specific molecular vibrations, such as the C=N stretch or the C-O stretch in an imidate. nih.gov
When discrepancies arise between simulated and experimental spectra, it can point to environmental effects (like solvent interactions) not accounted for in the calculation or suggest that the molecule exists in a different conformation or tautomeric form than initially assumed.
Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Imidate This table illustrates how calculated spectroscopic data can be compared with experimental results for structural validation.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=N | 165.2 | 164.8 |
| O-CH2 | 68.5 | 67.9 |
| CH2-Cl | 45.1 | 44.7 |
| C=N-CH2 | 32.8 | 32.5 |
| O-CH2-C H3 | 14.7 | 14.3 |
Future Research Directions and Challenges
Development of Sustainable Synthetic Methodologies
The traditional synthesis of imidoates often involves strong acids and anhydrous conditions, which can present environmental and safety challenges. Future research will likely focus on developing greener and more sustainable methods for the synthesis of ethyl 4-chlorobutanimidoate hydrochloride and its derivatives.
Enzymatic Synthesis: The use of enzymes, such as lipases or amidases, presents a promising green alternative for the synthesis of imidoates. nih.gov Biocatalysis can offer high selectivity under mild reaction conditions, potentially reducing energy consumption and waste generation. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (e.g., solvent, temperature, pH), and potentially engineering enzymes for enhanced activity and stability.
Alternative Solvents: Moving away from traditional volatile organic solvents is a key principle of green chemistry. Future studies could explore the use of greener solvents like ionic liquids, supercritical fluids, or bio-based solvents for the synthesis of this compound.
Energy-Efficient Methods: Investigating the application of microwave or ultrasound-assisted synthesis could lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods.
| Sustainable Approach | Potential Advantages | Research Focus |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste. nih.gov | Enzyme screening, protein engineering, optimization of biocatalytic process. |
| Green Solvents | Reduced environmental impact, improved safety. | Synthesis in ionic liquids, supercritical CO2, or bio-derived solvents. |
| Energy-Efficient Methods | Faster reaction rates, lower energy consumption. | Microwave-assisted and ultrasound-assisted synthesis protocols. |
Exploration of Novel Reactivity Patterns and Selectivity Control
While the reactivity of this compound in nucleophilic substitutions and cyclizations is known, there remains considerable scope for exploring new reaction pathways and achieving greater control over selectivity.
Domino and Multicomponent Reactions: Designing novel domino or multicomponent reactions involving this compound could provide rapid access to complex molecular architectures from simple starting materials. This approach is highly atom-economical and can streamline synthetic processes.
Catalytic Transformations: The development of new catalytic systems for reactions involving this imidoate could unlock novel transformations and improve control over stereoselectivity and regioselectivity. This includes exploring transition-metal catalysis, organocatalysis, and photocatalysis.
Selective Functionalization: Research into the selective functionalization of the different reactive sites within the molecule (the imidoate, the chloro group, and the ester) will be crucial for expanding its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and reactions of this compound with continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability.
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved reaction control, higher yields, and enhanced safety, particularly when handling hazardous reagents like hydrogen chloride gas. nih.gov
Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry) to quickly identify optimal conditions for reactions involving this intermediate.
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., IR, NMR) and purification modules into a flow setup would enable real-time reaction monitoring and the direct isolation of pure products, significantly accelerating the development cycle.
Elucidation of Structure-Reactivity Relationships
A deeper understanding of the relationship between the structure of this compound and its reactivity is fundamental for predicting its behavior in new chemical transformations and for designing more efficient synthetic routes.
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide valuable insights into reaction mechanisms and help in the rational design of new reactions.
Mechanistic Studies: Detailed mechanistic studies, employing techniques like kinetic analysis and isotopic labeling, are needed to fully understand the pathways of its known and newly discovered reactions. This knowledge is crucial for optimizing reaction conditions and controlling product outcomes.
Comparative Reactivity Studies: Systematically comparing the reactivity of this compound with structurally related imidoates can help to elucidate the electronic and steric effects of different substituents on the reaction outcomes.
Advancement of Characterization Techniques for In Situ Monitoring
The ability to monitor reactions in real-time is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring process control. Advancements in in-situ characterization techniques will be pivotal for studying the chemistry of this compound.
Spectroscopic Methods: The application of in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.commt.commt.comrsc.org This is particularly useful for optimizing reaction conditions and for mechanistic investigations. spectroscopyonline.commt.commt.comrsc.org
Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques can aid in the detection and characterization of reactive intermediates that may be present in low concentrations and have short lifetimes.
| In Situ Technique | Information Gained | Application in Imidoate Chemistry |
| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. spectroscopyonline.commt.commt.comrsc.org | Reaction kinetics, endpoint determination, process control. spectroscopyonline.commt.commt.comrsc.org |
| NMR Spectroscopy | Detailed structural information on species in solution. | Mechanistic studies, identification of transient species. |
| Mass Spectrometry | Detection and identification of low-concentration intermediates. | Elucidation of complex reaction pathways. |
Interdisciplinary Applications and Collaborative Research Opportunities
The utility of this compound as a synthetic intermediate, particularly in the synthesis of biologically active molecules, opens up numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry: Its role in the synthesis of kinase inhibitors highlights its potential in drug discovery. Collaborative projects between synthetic chemists and medicinal chemists could focus on creating libraries of novel compounds for screening against various therapeutic targets. nih.gov
Materials Science: The functional groups present in this compound could be exploited in the synthesis of novel polymers or functional materials. Collaborations with materials scientists could lead to the development of materials with unique properties.
Agrochemical Science: Similar to its application in pharmaceuticals, this compound could serve as a scaffold for the synthesis of new pesticides and herbicides. Joint research with agrochemical companies could explore this potential.
Q & A
Basic Questions
Q. What are the common synthetic routes for ethyl 4-chlorobutanimidoate hydrochloride, and how can reaction conditions be optimized for yield improvement?
- The synthesis typically involves multi-step reactions, including condensation and hydrochlorination. Key parameters such as temperature, solvent polarity, and catalyst type (e.g., acid catalysts) significantly influence yield. Optimization can be achieved through iterative adjustments and monitoring via HPLC or TLC . For reproducibility, ensure stoichiometric ratios are maintained and intermediates are purified via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chemical shifts in δ 1.2–4.5 ppm for ethyl and chlorobutanimidoate groups. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 168). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with retention times compared to standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy. Store in airtight containers at 2–8°C. Emergency procedures should include immediate rinsing with water for eye/skin exposure and neutralization of spills with inert adsorbents .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- A 2³ factorial design can evaluate temperature (°C), catalyst concentration (mol%), and reaction time (hours). Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures (80–100°C) may reduce reaction time but increase byproduct formation. Computational tools like Minitab or Design-Expert® assist in analyzing variance (ANOVA) to prioritize significant factors .
Q. What strategies resolve contradictions between computational predictions and experimental results in the compound’s bioactivity?
- Cross-validate computational models (e.g., molecular docking) with experimental assays (e.g., enzyme inhibition kinetics). If discrepancies arise, re-evaluate force field parameters or solvent effects in simulations. Use orthogonal techniques like isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. How do structure-activity relationship (SAR) studies guide the modification of this compound to enhance its therapeutic index?
- SAR analysis involves synthesizing analogs with substitutions at the chlorobutanimidoate group. For instance, replacing the ethyl ester with a methyl group may alter lipophilicity (logP) and bioavailability. Test analogs in vitro (e.g., IC50 in cell lines) and compare pharmacokinetic profiles (e.g., half-life in rodent models) .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?
- Use Caco-2 cell monolayers to assess intestinal permeability. For metabolic stability, incubate with liver microsomes and quantify metabolites via LC-MS. In vivo, administer the compound to rodents and measure plasma concentration-time curves. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance and volume of distribution .
Q. How do reactor configurations impact the scalability and efficiency of the compound’s synthesis?
- Batch reactors are suitable for small-scale optimization, while continuous flow reactors enhance heat/mass transfer for large-scale production. Compare residence time distributions (RTD) and mixing efficiency using computational fluid dynamics (CFD). Scale-up factors (e.g., 10x) should maintain geometric similarity to preserve reaction kinetics .
Methodological Notes
- Data Analysis : Use Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons. Report uncertainties as 95% confidence intervals .
- Contradictory Data : Apply the Benjamini-Hochberg procedure to control false discovery rates in high-throughput screening .
- Ethical Compliance : Follow ARRIVE guidelines for in vivo studies and obtain institutional review board (IRB) approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
